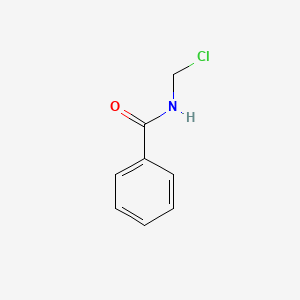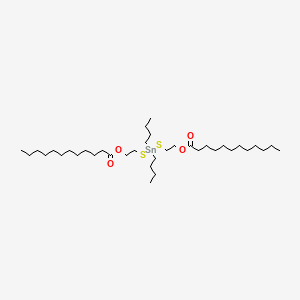![molecular formula C20H22N2OS B13822098 2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[4-(tricyclo[3311~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a tricyclo[3311~3,7~]decane moiety and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol typically involves multiple steps, starting with the formation of the tricyclo[3.3.1.1~3,7~]decane scaffold. This can be achieved through a series of reactions, including Diels-Alder and Conia-ene reactions . The thiazole ring is then introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the imino linkage and the phenol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The tricyclo[3.3.1.1~3,7~]decane moiety provides a rigid framework that can influence the compound’s binding to proteins and other biomolecules. The thiazole ring and imino group can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid
- Bis(tricyclo[3.3.1.1~3,7~]dec-1-yl) disulfide
- Adapalene
Uniqueness
2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol is unique due to its combination of a tricyclo[3.3.1.1~3,7~]decane moiety with a thiazole ring and an imino linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H22N2OS |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[(E)-[4-(1-adamantyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2OS/c23-17-4-2-1-3-16(17)11-21-19-22-18(12-24-19)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,11-15,23H,5-10H2/b21-11+ |
Clé InChI |
MDZPQWBMHRKDAU-SRZZPIQSSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)/N=C/C5=CC=CC=C5O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N=CC5=CC=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



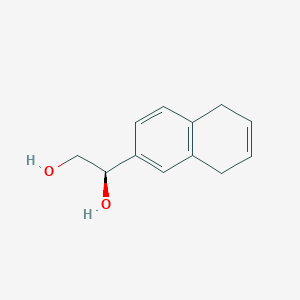
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
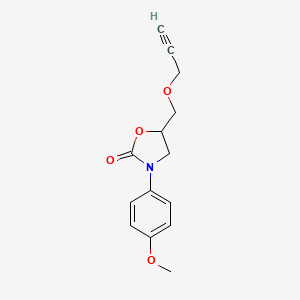
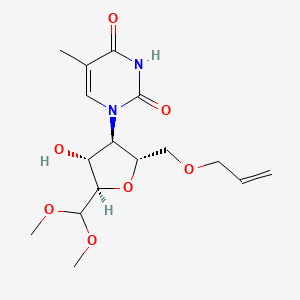
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)

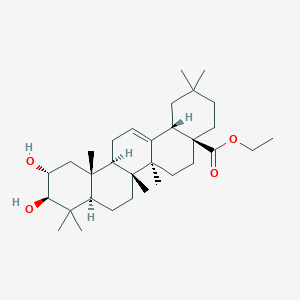
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
